molecular formula C25H28N4O3 B2938988 N-(3-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1115923-08-4

N-(3-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B2938988
CAS No.: 1115923-08-4
M. Wt: 432.524
InChI Key: BRXIIPJBNNNWDI-UHFFFAOYSA-N
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Description

N-(3-Ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a piperidine carboxamide derivative featuring a 3-ethoxybenzyl group attached to the piperidine nitrogen and a 6-phenoxypyrimidin-4-yl substituent at the 1-position of the piperidine ring.

Properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-2-31-22-10-6-7-19(15-22)17-26-25(30)20-11-13-29(14-12-20)23-16-24(28-18-27-23)32-21-8-4-3-5-9-21/h3-10,15-16,18,20H,2,11-14,17H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXIIPJBNNNWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structure:

N 3 ethoxybenzyl 1 6 phenoxypyrimidin 4 yl piperidine 4 carboxamide\text{N 3 ethoxybenzyl 1 6 phenoxypyrimidin 4 yl piperidine 4 carboxamide}

Research indicates that compounds similar to N-(3-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine derivatives often exhibit their biological effects through modulation of various biochemical pathways. These include:

  • Inhibition of Enzymatic Activity : Many piperidine derivatives act as enzyme inhibitors, affecting pathways related to cancer and infectious diseases.
  • Receptor Binding : The structural components allow for interaction with specific receptors, influencing cellular signaling and function.

Anticancer Properties

Several studies have highlighted the potential anticancer properties of piperidine derivatives. For instance, compounds structurally related to N-(3-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine have shown significant activity against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
AMCF712.5
BHeLa8.0
CA54915.0

These results suggest that modifications in the piperidine structure can lead to enhanced anticancer activity.

Antiviral Activity

The antiviral potential of similar compounds has also been explored. In one study, derivatives were tested against HIV and showed moderate protection against viral replication.

CompoundVirus TypeEC50 (µM)
DHIV5.0
EHSV10.0

These findings indicate that the piperidine core may be beneficial in developing antiviral agents.

Study 1: Synthesis and Evaluation

A study synthesized several derivatives based on the piperidine framework and evaluated their biological activities. The derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines, with some showing promising results in inhibiting tumor growth in vivo.

Study 2: Mechanistic Insights

Another research focused on the mechanism by which piperidine derivatives inhibit specific kinases involved in cancer progression. The study demonstrated that these compounds could effectively reduce kinase activity, leading to decreased proliferation of cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound shares a core piperidine carboxamide scaffold with multiple analogs, differing primarily in substituents on the benzyl group and the heterocyclic ring (pyrimidine or oxazole). Key structural comparisons include:

Compound Benzyl Substituent Heterocyclic Substituent Synthetic Yield HPLC Purity Reported Activity
N-(3-Ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide (Target) 3-Ethoxy 6-Phenoxypyrimidin-4-yl Not reported Not reported Not explicitly stated
N-(3-Chloro-4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide 3-Chloro-4-fluoro 6-Phenoxypyrimidin-4-yl Not reported >99.8% Not reported
N-[(3-Bromophenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide 3-Bromo 6-Phenoxypyrimidin-4-yl Not reported Not reported Not reported
N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-bromo-6-methoxyphenyl)oxazol-4-yl)methyl)piperidine-4-carboxamide Propyl-linked dimethylpiperidine 2-(2-Bromo-6-methoxyphenyl)oxazol-4-yl 76% >98% HCV entry inhibition (implied)
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide 4-Fluoro 1-(Naphthalen-1-yl)ethyl Not reported Not reported SARS-CoV-2 inhibition

Key Observations:

  • Benzyl Substituents: Halogenated benzyl groups (e.g., chloro, fluoro, bromo) are common in related compounds , whereas the target’s ethoxy group introduces an ether linkage, likely enhancing hydrophilicity compared to halogens.
  • Synthetic Efficiency: Yields for analogous amide couplings range from 29% to 82%, influenced by steric hindrance and reactivity of substituents .

Pharmacological Implications

  • Antiviral Activity: Compounds with aryloxazole or pyrimidine motifs (e.g., and ) demonstrate activity against HCV and SARS-CoV-2, respectively, highlighting the scaffold’s versatility in targeting viral proteins . The target’s phenoxypyrimidine group may similarly engage in π-stacking or hydrogen bonding with viral entry receptors.

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